ZLJ-6

Vue d'ensemble

Description

ZLJ-6 is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a common structure in many biologically active molecules, and a methanesulfonic acid group, which enhances its solubility and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ZLJ-6 typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the amino and methyl groups, followed by the attachment of the 4-methylsulfonylphenyl group through condensation reactions. The final step includes the addition of methanesulfonic acid to enhance solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Inhibition of Proinflammatory Enzymes

ZLJ-6 directly targets COX-2 and 5-LOX enzymes, which are pivotal in the synthesis of prostaglandins and leukotrienes, respectively. Unlike selective COX-2 inhibitors (e.g., celecoxib) or 5-LOX inhibitors (e.g., zileuton), this compound’s dual inhibition disrupts both branches of the arachidonic acid cascade .

Key Mechanistic Data:

| Parameter | This compound Effect (30 μM) | Celecoxib (30 μM) | Zileuton (30 μM) |

|---|---|---|---|

| COX-2 Activity Reduction | ~85% | ~90% | No effect |

| 5-LOX Activity Reduction | ~78% | No effect | ~95% |

| TNF-α-Induced Adhesion | ~70% Inhibition | No effect | Minimal effect |

Suppression of NF-κB Signaling

This compound attenuates TNF-α-induced nuclear translocation of NF-κB by:

Modulation of Adhesion Molecule Expression

This compound reduces endothelial cell activation by downregulating:

Concentration-Dependent Effects:

| This compound Concentration (μM) | E-selectin Inhibition | ICAM-1 Inhibition | VCAM-1 Inhibition |

|---|---|---|---|

| 3 | 20% | 25% | 18% |

| 10 | 55% | 62% | 48% |

| 30 | 78% | 84% | 70% |

Impact on Monocyte-Endothelial Interactions

In dynamic flow conditions, this compound (30 μM) decreases monocyte adhesion to TNF-α-activated endothelial cells by 70%. This effect is independent of prostaglandin/leukotriene synthesis, highlighting its unique mechanism .

Selectivity Profile

This compound does not affect:

Applications De Recherche Scientifique

Anti-inflammatory Research

ZLJ-6 has been studied extensively for its anti-inflammatory properties. It has shown promise in various in vitro and in vivo models:

- Inhibition of Eicosanoid Production : this compound significantly reduces the production of key inflammatory mediators such as thromboxane B2 (TXB2) and prostaglandin E2 (PGE2) in human and rat whole blood samples. This action highlights its potential utility in managing conditions characterized by excessive inflammation .

- Cell-Based Studies : In rat basophilic leukemia (RBL-1) cells, this compound demonstrated a concentration-dependent inhibition of leukotriene B4 (LTB4) production, further supporting its role as a dual inhibitor of inflammatory pathways .

- Animal Models : In animal studies, oral administration of this compound resulted in significant reductions in inflammation markers, indicating its effectiveness in vivo. The compound's pharmacokinetic profile suggests suitable absorption and bioavailability for therapeutic use .

Potential Therapeutic Uses

The dual inhibition mechanism of this compound positions it as a candidate for treating various inflammatory diseases, including:

- Arthritis : By reducing both prostaglandin and leukotriene levels, this compound may alleviate symptoms associated with rheumatoid arthritis and osteoarthritis.

- Asthma : Given its ability to inhibit leukotriene production, this compound could be beneficial in managing asthma symptoms by reducing bronchoconstriction and airway inflammation.

- Cardiovascular Diseases : The modulation of TXB2 may have implications for cardiovascular health, particularly in conditions where platelet aggregation is a concern.

Comparative Analysis of Eicosanoid Inhibitors

To better understand this compound's efficacy compared to other inhibitors, a comparative analysis is presented below:

| Compound | Target Enzyme | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | COX-1 | 0.73 | Dual inhibitor with oral activity |

| COX-2 | 0.31 | More potent against COX-2 | |

| 5-LOX | 0.99 | Effective in reducing leukotrienes | |

| Aspirin | COX | 0.1 | Non-selective; gastrointestinal side effects |

| Zileuton | 5-LOX | 0.65 | Selective; primarily targets leukotrienes |

This table illustrates that while this compound is less potent than aspirin against COX enzymes, its dual inhibitory profile may offer therapeutic advantages without some of the side effects associated with non-selective inhibitors.

Study on Inflammatory Response

A study investigated the effects of this compound on inflammation induced by carrageenan in rats. Results showed that treatment with this compound significantly reduced paw edema compared to control groups, demonstrating its effectiveness as an anti-inflammatory agent .

Chronic Pain Management

Another research focused on chronic pain models where this compound was administered alongside traditional analgesics. The findings suggested that this compound enhanced analgesic effects while potentially lowering required doses of conventional medications, indicating a synergistic effect that could improve patient outcomes in chronic pain management .

Mécanisme D'action

The mechanism of action of ZLJ-6 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

4-Iodobenzoic acid: Another compound with a benzene ring and functional groups that can be compared for reactivity and applications.

Uniqueness

ZLJ-6 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methanesulfonic acid group enhances solubility, making it more versatile in various applications compared to similar compounds.

Activité Biologique

ZLJ-6 is a novel compound recognized for its dual inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are critical enzymes in the inflammatory pathway. Its biological activity has been extensively studied, revealing significant anti-inflammatory properties across various models.

This compound acts primarily by inhibiting the production of pro-inflammatory mediators. COX enzymes are responsible for the synthesis of prostanoids, including thromboxane and prostaglandins, while 5-LOX is involved in the production of leukotrienes. By targeting both pathways, this compound effectively reduces inflammation and associated pain.

Inhibition Potency

The inhibitory potency of this compound has been quantified with the following IC50 values:

These values indicate that this compound is a potent inhibitor, particularly of COX-2, which is often implicated in inflammatory diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound:

- Inhibits thromboxane B(2) and prostaglandin E(2) production in human whole blood.

- Suppresses leukotriene B(4) generation in both human and rat models when stimulated with calcium ionophore A23187 .

In Vivo Studies

This compound has shown promising results in various animal models:

- Carrageenin-Induced Paw Oedema Model : Demonstrated potent anti-inflammatory effects, significantly reducing swelling in rat paws.

- Acetic Acid-Induced Abdominal Constriction Model : Exhibited analgesic activity by decreasing abdominal contractions in mice .

No gastrointestinal ulcers were observed at doses up to 30 mg/kg, indicating a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

While specific clinical trials involving this compound are lacking, its biological activity suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis and asthma. The dual inhibition mechanism may offer advantages over single-target therapies by addressing multiple inflammatory pathways simultaneously .

Summary of Findings

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | Human Whole Blood | Inhibition of thromboxane B(2) and prostaglandin E(2) production |

| In Vivo | Rat Paw Oedema | Significant reduction in swelling |

| In Vivo | Mouse Abdominal Constriction | Decreased contractions; analgesic effect |

Propriétés

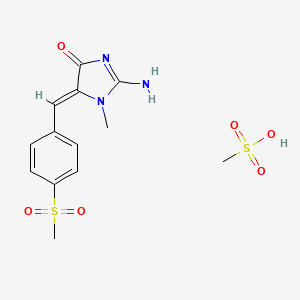

IUPAC Name |

(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJPXTVPNIOEHZ-VEZAGKLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C\C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)N=C1N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary targets of ZLJ-6 and how does this interaction impact inflammation?

A: this compound functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. [, ] These enzymes play crucial roles in the inflammatory cascade, with COX being responsible for prostaglandin synthesis and 5-LOX for leukotriene production. By inhibiting both enzymes, this compound effectively reduces the production of these pro-inflammatory mediators. [, ] This dual inhibition mechanism positions this compound as a potentially valuable therapeutic agent for inflammatory conditions.

Q2: What evidence supports the anti-inflammatory effects of this compound in cellular models?

A: Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated the anti-inflammatory effects of this compound. [] Treatment with this compound resulted in a concentration-dependent decrease in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), all of which are key inflammatory mediators. [] Furthermore, this compound downregulated the expression of COX-2 and inducible nitric oxide synthase (iNOS), further supporting its ability to suppress inflammation at the molecular level. []

Q3: Has this compound demonstrated efficacy in any in vivo models of disease?

A: Research indicates that this compound exhibits neuroprotective effects in a rat model of focal cerebral ischemia-reperfusion injury. [] Specifically, administration of this compound led to improvements in neurological scores and reduced myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, suggesting a reduction in brain tissue damage. [] These findings highlight the potential therapeutic benefit of this compound in conditions involving ischemic injury.

Q4: Does this compound exert its effects solely through COX/5-LOX inhibition?

A: Interestingly, research suggests that this compound might exert anti-inflammatory effects through COX/5-LOX-independent mechanisms as well. [] One study revealed that this compound attenuates TNF-α-induced expression of adhesion molecules, E-selectin, ICAM-1, and VCAM-1, in endothelial cells, and reduces monocyte-endothelial interactions. [] Further research is needed to fully elucidate these additional mechanisms of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.